

# Maleimide-NODA-GA conjugation protocol for antibodies

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## Compound of Interest

Compound Name: Maleimide-NODA-GA

Cat. No.: B6297667

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An Application Note on the Conjugation of **Maleimide-NODA-GA** to Antibodies for Researchers, Scientists, and Drug Development Professionals.

## Introduction

The conjugation of chelating agents to monoclonal antibodies (mAbs) is a cornerstone of targeted radiopharmaceutical development for both imaging and therapeutic applications. This protocol details the site-specific conjugation of **Maleimide-NODA-GA** to antibodies. NODA-GA (1,4,7-triazacyclononane-1,4-diacetate-7-glutaric acid) is a highly effective bifunctional chelator designed for stable complexation with radiometals. The maleimide functional group allows for covalent attachment to the antibody via a thiol-reactive mechanism.

The maleimide group reacts specifically with the sulfhydryl (thiol) groups of cysteine residues on the antibody, forming a stable thioether bond.[1][2] This reaction is highly efficient and selective when conducted within a pH range of 6.5-7.5.[1][2] For antibodies that lack accessible free thiols, the interchain disulfide bonds within the hinge region can be partially reduced to generate reactive cysteine residues, enabling conjugation.[3] This method provides a straightforward and reproducible way to produce antibody-chelator conjugates for subsequent radiolabeling and use in targeted applications such as radioimmunotherapy and in vivo imaging.

## Quantitative Data Summary

Successful conjugation depends on optimizing several key parameters. The following table summarizes the generally recommended conditions for the maleimide-based conjugation of antibodies. It is important to note that these are starting recommendations, and optimal conditions may vary depending on the specific antibody and application.

| Parameter                        | Recommended Range                    | Notes   |
|----------------------------------|--------------------------------------|---|
| Antibody Concentration           | 1 - 10 mg/mL                         | Higher concentrations (e.g., 2 mg/mL) can improve labeling efficiency.[4]                 |
| Reaction Buffer                  | Phosphate, Tris, or HEPES            | Buffer pH should be maintained between 7.0 and 7.5.[3] Avoid buffers containing thiols.   |
| Reducing Agent (Optional)        | TCEP (tris(2-carboxyethyl)phosphine) | Use a 10 to 100-fold molar excess for partial disulfide bond reduction.                   |
| Maleimide-NODA-GA:Ab Molar Ratio | 10:1 to 20:1                         | This starting range ensures efficient labeling; further optimization may be required. [5] |
| Reaction Temperature             | Room Temperature or 2-8 °C           | Sensitive proteins may benefit from lower temperatures.[5]                                |
| Reaction Time                    | 2 hours to Overnight                 | 2 hours at room temperature or overnight at 2-8 °C are typical incubation times.[3][5]    |

## Experimental Workflow Diagram

Caption: Workflow for **Maleimide-NODA-GA** Antibody Conjugation.

## Detailed Experimental Protocol

This protocol provides a general guideline. Specific parameters should be optimized for each antibody.

## Materials and Reagents

- Monoclonal Antibody (mAb)
- **Maleimide-NODA-GA**
- Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Tris(2-carboxyethyl)phosphine (TCEP) (Optional, for reduction)
- Purification Columns: Size exclusion chromatography (e.g., Zeba™ Spin Desalting Columns or PD MiniTrap™ G-25).
- Stabilizing Agents (for storage): Bovine Serum Albumin (BSA), Sodium Azide ( $\text{NaN}_3$ ), Glycerol.

## Antibody Preparation

- If the antibody is in a buffer containing primary amines (like Tris) or thiols, exchange it into the degassed Conjugation Buffer (e.g., PBS, pH 7.2-7.4). This can be done using dialysis or a desalting column.
- Adjust the antibody concentration to 1-10 mg/mL in the Conjugation Buffer. A concentration of 2 mg/mL is often recommended for optimal labeling.[\[4\]](#)

## Disulfide Bond Reduction (Optional)

This step is necessary only if the antibody does not have available free cysteine residues.

- Prepare a fresh solution of TCEP in the Conjugation Buffer.
- Add a 10 to 100-fold molar excess of TCEP to the antibody solution.

- Incubate for approximately 30 minutes at room temperature.[3] To prevent re-oxidation of the newly formed thiols, it is best to perform this and the subsequent conjugation step under an inert gas like nitrogen or argon.[3]
- Important: Do not remove the TCEP before proceeding to the conjugation step, as TCEP does not contain thiols and will not interfere with the maleimide reaction. If using DTT, it must be removed prior to adding the maleimide reagent.

## Preparation of Maleimide-NODA-GA Solution

- Allow the vial of **Maleimide-NODA-GA** to warm to room temperature before opening.
- Prepare a 10 mM stock solution by dissolving the **Maleimide-NODA-GA** in anhydrous DMSO.[5] Vortex briefly to ensure it is fully dissolved.
- This solution should be prepared immediately before use to avoid hydrolysis of the maleimide group.[5]

## Conjugation Reaction

- Add the calculated amount of the 10 mM **Maleimide-NODA-GA** stock solution to the antibody solution to achieve the desired molar excess (a 10-20x excess is a good starting point).[5] Add the DMSO solution dropwise while gently stirring the antibody solution.
- Protect the reaction vessel from light by wrapping it in aluminum foil.
- Incubate the reaction for 2 hours at room temperature or overnight at 2-8 °C with gentle mixing.[3][5]

## Purification of the Conjugate

- Following incubation, the unreacted **Maleimide-NODA-GA** and other small molecules must be removed from the antibody conjugate.
- Purify the conjugate using a size exclusion desalting column (e.g., Zeba™ Spin or PD-10) according to the manufacturer's instructions. This method efficiently separates the large antibody conjugate from smaller, unreacted components.[6]

- Other suitable purification methods include dialysis, tangential flow filtration (TFF), and HPLC.[6]

## Characterization

- Protein Concentration: Determine the final concentration of the purified antibody conjugate using a standard protein assay (e.g., BCA) or by measuring absorbance at 280 nm.
- Degree of Labeling (DOL): The ratio of NODA-GA molecules to antibody molecules (the DOL) is a critical quality attribute.[7] This is typically determined using mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the conjugated antibody to the unconjugated antibody.

## Storage of the Conjugated Antibody

- For immediate use, the purified conjugate can be stored at 2-8 °C, protected from light, for up to one week.[5]
- For long-term storage, add BSA to a final concentration of 5-10 mg/mL and sodium azide to 0.01-0.03% to prevent denaturation and microbial growth.[3][5]
- Alternatively, add glycerol to a final concentration of 50% and store at -20 °C. Under these conditions, conjugates can be stable for a year or more.[3]

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